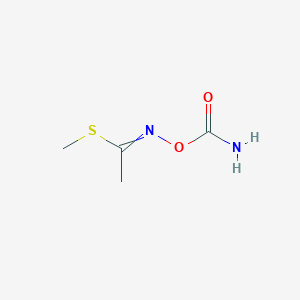
ACETALDEHYDE,METHYLTHIO-,O-(CARBAMOYL)OXIME
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACETALDEHYDE,METHYLTHIO-,O-(CARBAMOYL)OXIME is a chemical compound with the molecular formula C5H10N2O2S and a molecular weight of 162.21 g/mol . It is also known by various other names, including acetimidic acid, N-((methylcarbamoyl)oxy)thio-, methyl ester . This compound is primarily used as an insecticide and has significant applications in agriculture .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanimidothioic acid, N-((aminocarbonyl)oxy)-, methyl ester typically involves the reaction of methyl isocyanate with methylthioacetimidate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CH3NCO+CH3SC(NH)OCH3→C5H10N2O2S
Industrial Production Methods
In industrial settings, the production of ethanimidothioic acid, N-((aminocarbonyl)oxy)-, methyl ester involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
ACETALDEHYDE,METHYLTHIO-,O-(CARBAMOYL)OXIME undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines and thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
ACETALDEHYDE,METHYLTHIO-,O-(CARBAMOYL)OXIME has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on various biological systems, particularly in pest control.
Medicine: Investigated for potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: Widely used in agriculture as an insecticide to protect crops from pests.
Wirkmechanismus
The compound exerts its effects primarily through inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, it disrupts the normal transmission of nerve impulses, leading to paralysis and death of the target pests . The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the breakdown of acetylcholine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanimidothioic acid, 2-(dimethylamino)-N-hydroxy-2-oxo-, methyl ester: Similar in structure but with different functional groups.
Acetimidic acid, N-((methylcarbamoyl)oxy)thio-, methyl ester: Another closely related compound with similar applications.
Uniqueness
ACETALDEHYDE,METHYLTHIO-,O-(CARBAMOYL)OXIME is unique due to its specific mechanism of action and its effectiveness as an insecticide. Its ability to inhibit acetylcholinesterase with high specificity makes it a valuable tool in pest control .
Eigenschaften
CAS-Nummer |
16960-39-7 |
|---|---|
Molekularformel |
C4H8N2O2S |
Molekulargewicht |
148.19 g/mol |
IUPAC-Name |
methyl (1Z)-N-carbamoyloxyethanimidothioate |
InChI |
InChI=1S/C4H8N2O2S/c1-3(9-2)6-8-4(5)7/h1-2H3,(H2,5,7)/b6-3- |
InChI-Schlüssel |
VCFUBFMWDABVJZ-UTCJRWHESA-N |
SMILES |
CC(=NOC(=O)N)SC |
Isomerische SMILES |
C/C(=N/OC(=O)N)/SC |
Kanonische SMILES |
CC(=NOC(=O)N)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















